molecular formula C25H21FN4O5 B4815643 METHYL 3-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 3-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4815643
M. Wt: 476.5 g/mol
InChI Key: MIWOCERYKSUYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of METHYL 3-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves several steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes include:

    Formation of Intermediates: The synthesis begins with the preparation of intermediates such as 4-fluoro-2-methylphenyl isocyanate and 7-methyl-2,4-dioxo-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid.

    Coupling Reactions: The intermediates are then coupled under specific reaction conditions, often involving catalysts and solvents, to form the final compound.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

METHYL 3-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 3-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of METHYL 3-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways involved depend on the specific biological context and the nature of the interactions with molecular targets.

Comparison with Similar Compounds

METHYL 3-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea and 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives share structural similarities.

    Uniqueness: The unique combination of functional groups and the specific arrangement of atoms in this compound contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O5/c1-14-11-16(26)9-10-19(14)28-20(31)13-29-23(32)21-18(24(33)35-3)12-15(2)27-22(21)30(25(29)34)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWOCERYKSUYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)F)C)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 3-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 3-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 3-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 3-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

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